molecular formula C13H11N3O B5656839 N-benzyl-2,1,3-benzoxadiazol-4-amine

N-benzyl-2,1,3-benzoxadiazol-4-amine

Cat. No. B5656839
M. Wt: 225.25 g/mol
InChI Key: OXSNVBUGHVTJDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives involves a reduction of the N-oxide group using PPh3 in xylene to yield the heterocycle 2,1,3-benzoxadiazole at 75% yield. The next stage involves a selective bromination reaction of 2,1,3-benzoxadiazole at positions 4 and 7 to obtain the 4,7-dibromo-2,1,3-benzoxadiazole .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

N-benzyl-2,1,3-benzoxadiazol-4-amine: derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against a range of bacterial and fungal pathogens. For instance, certain benzimidazole derivatives, which share a similar core structure, have shown considerable antibacterial activity . This suggests that N-benzyl-2,1,3-benzoxadiazol-4-amine could be a valuable scaffold for developing new antimicrobial drugs.

Materials Science: Electronic Materials

The electronic properties of benzoxadiazole derivatives make them candidates for use in electronic materials. Research has indicated that compounds like N-benzyl-2,1,3-benzoxadiazol-4-amine can be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications . Their ability to conduct electricity while being chemically stable makes them suitable for such advanced technologies.

Safety and Hazards

The safety data sheet for a related compound, 2,1,3-Benzoxadiazol-4-amine, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-benzyl-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)9-14-11-7-4-8-12-13(11)16-17-15-12/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSNVBUGHVTJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,1,3-benzoxadiazol-4-amine

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